2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Overview
Description
2,8-dimethyl-5H-dibenzoa,dannulen-5-one is an organic compound belonging to the class of dibenzoannulenes. This compound is characterized by its unique structure, which includes two benzene rings fused to a seven-membered ring with a ketone functional group at the 5-position and methyl groups at the 2 and 8 positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethyl-5H-dibenzoa,d
Mode of Action
The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse dibenzoannulenes in moderate to good yields.
Industrial Production Methods
Industrial production methods for 2,8-dimethyl-5H-dibenzoa,dannulen-5-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,8-dimethyl-5H-dibenzoa,dannulen-5-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:
5H-dibenzo[a,d]cyclohepten-5-one: This compound lacks the methyl groups at the 2 and 8 positions, which can influence its reactivity and interactions.
Dibenzosuberenone: Another structurally related compound with different substitution patterns on the aromatic rings.
2,3,6,7-dibenzotropone: A similar compound with a different arrangement of the aromatic rings and functional groups.
The uniqueness of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHQHZFQCEZRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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